1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid
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Overview
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid is a complex organic compound with the molecular formula C22H23NO5. It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the piperidine ring. This is usually achieved using Fmoc chloride in the presence of a base such as sodium carbonate.
Methoxylation: The piperidine ring is then methoxylated using methanol and a suitable catalyst.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: It is employed in the study of protein-protein interactions and enzyme mechanisms by facilitating the synthesis of peptide substrates and inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
Fmoc-Gly-OH: Similar to the compound , Fmoc-Gly-OH is used in peptide synthesis but lacks the methoxypiperidine structure.
Fmoc-Lys(Boc)-OH: This compound includes both Fmoc and Boc protecting groups, offering dual protection for amino and side-chain groups.
Fmoc-Phe-OH: Another Fmoc-protected amino acid, used in peptide synthesis but with a phenylalanine backbone instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and protection properties in synthetic applications.
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid (Fmoc-4-MeO-Pip-2-COOH) is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, allow it to function effectively as a protecting group for amino acids during the synthesis of peptides. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23NO5
- Molecular Weight : 381.4 g/mol
- CAS Number : 1879010-83-9
- IUPAC Name : this compound
The compound's structure includes a piperidine ring substituted with a methoxy group and an Fmoc protective group, which is crucial for its application in peptide synthesis.
The primary mechanism of action for Fmoc-4-MeO-Pip-2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group of amino acids during the formation of peptide bonds. It can be selectively removed under mild basic conditions, allowing the free amino group to participate in further reactions.
Antimicrobial and Antitumor Properties
Recent studies have indicated that derivatives of Fmoc-4-MeO-Pip-2-COOH exhibit significant antimicrobial and antitumor activities. For instance, compounds with similar structural motifs have shown promising results against various bacterial strains and cancer cell lines. The biological activity is often attributed to their ability to interact with specific enzymes or receptors involved in cellular processes.
Binding Affinity Studies
Research has demonstrated that Fmoc-4-MeO-Pip-2-COOH can bind to various biological targets, including receptors and enzymes. Techniques such as Surface Plasmon Resonance (SPR) have been employed to quantify these interactions, revealing potential therapeutic applications in drug development.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of Fmoc-protected piperidine derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties.
- Antitumor Activity : In vitro assays demonstrated that compounds derived from Fmoc-4-MeO-Pip-2-COOH inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential as an anticancer agent.
Synthesis and Modification
The synthesis of Fmoc-4-MeO-Pip-2-COOH typically involves several steps:
- Fmoc Protection : The amino group on the piperidine ring is protected using Fmoc chloride in the presence of a base.
- Methoxylation : The piperidine ring undergoes methoxylation using methanol and an appropriate catalyst.
- Carboxylation : The introduction of the carboxylic acid group is accomplished through carboxylation reactions.
These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Ala-OH | Simple alanine structure | Commonly used in peptide synthesis |
Fmoc-Gly-OH | Glycine derivative | Lacks side chains |
Fmoc-Lys-OH | Contains lysine side chain | Involves additional functional groups |
Fmoc-4-MeO-Pip-2-COOH is distinguished by its complex structure, which allows for diverse modifications that enhance its biological activity compared to simpler analogs.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-14-10-11-23(20(12-14)21(24)25)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGJVCMDPQPHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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